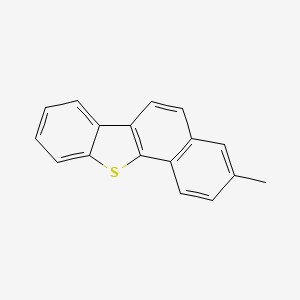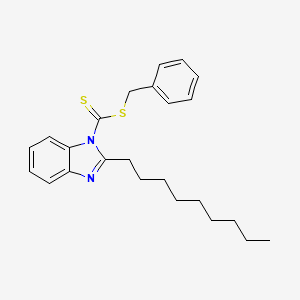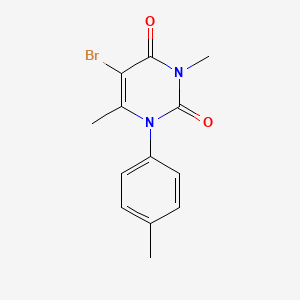
2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-methylphenyl)- is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structure, which includes a bromine atom, methyl groups, and a methylphenyl group attached to the pyrimidinedione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-methylphenyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the pyrimidinedione core.
Methylation: Addition of methyl groups to specific positions on the pyrimidinedione ring.
Aryl Substitution: Attachment of the methylphenyl group to the nitrogen atom of the pyrimidinedione.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions could result in the removal of the bromine atom or reduction of the pyrimidinedione ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated pyrimidinedione derivatives, while substitution could produce various functionalized pyrimidinediones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-methylphenyl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-phenyl-: Lacks the methyl group on the phenyl ring.
2,4(1H,3H)-Pyrimidinedione, 5-chloro-3,6-dimethyl-1-(4-methylphenyl)-: Contains a chlorine atom instead of bromine.
2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-ethylphenyl)-: Has an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the bromine atom and the specific arrangement of methyl groups and the methylphenyl group make 2,4(1H,3H)-Pyrimidinedione, 5-bromo-3,6-dimethyl-1-(4-methylphenyl)- unique
特性
CAS番号 |
32000-78-5 |
|---|---|
分子式 |
C13H13BrN2O2 |
分子量 |
309.16 g/mol |
IUPAC名 |
5-bromo-3,6-dimethyl-1-(4-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-4-6-10(7-5-8)16-9(2)11(14)12(17)15(3)13(16)18/h4-7H,1-3H3 |
InChIキー |
KZSZRSPEBDTLJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


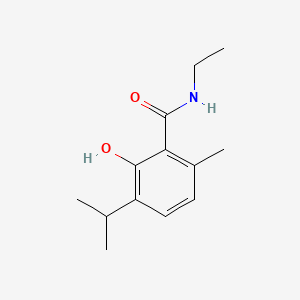
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)

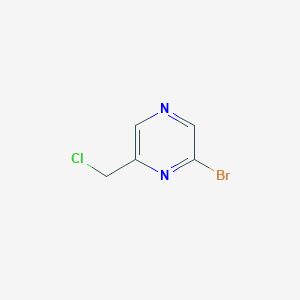
![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
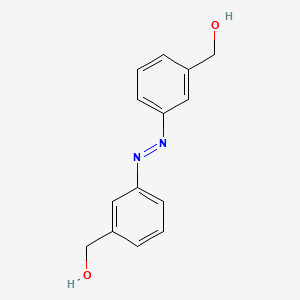
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)
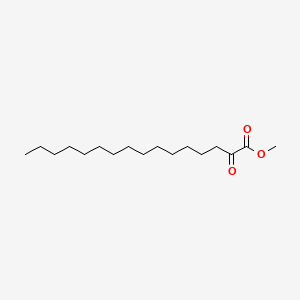
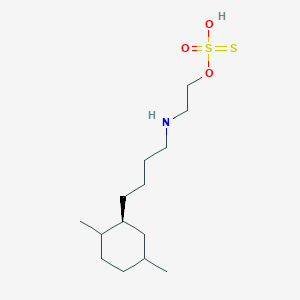
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)
